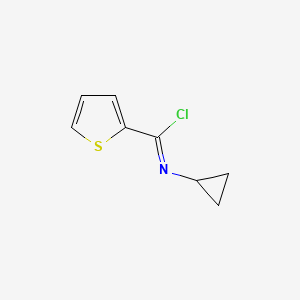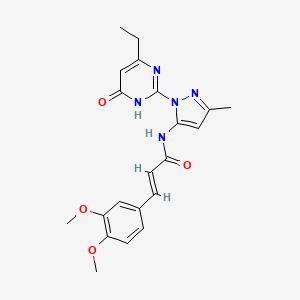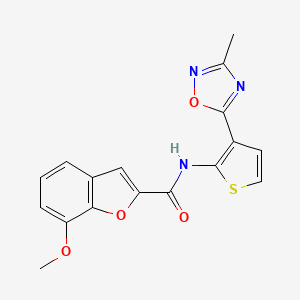![molecular formula C21H20N4O3S B2892965 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-31-5](/img/structure/B2892965.png)
2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a thiazole ring, which is a common structure in many pharmaceuticals . Thiazole derivatives have been found to have various biological activities and are part of many important drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been synthesized for use as antimycobacterial agents . These compounds were designed and synthesized in combination with piperazine and various 1,2,3 triazoles .Scientific Research Applications
Synthesis and Cytotoxicity
The synthesis of complex heterocyclic compounds, including those with structures similar to 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, has been explored for their potential anticancer properties. One such study involved the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, which exhibited significant cytotoxic effects against several cancer cell lines, indicating the therapeutic potential of similar compounds in cancer treatment (Hour et al., 2007).
Anti-inflammatory and Analgesic Agents
Research on novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated their efficacy as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory activities. This suggests that compounds with similar structures could have applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The development of new pyridine derivatives, such as 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, has shown variable and modest antimicrobial activity against several bacteria and fungi. This highlights the potential of structurally similar compounds for use in antimicrobial therapy (Patel et al., 2011).
Adenosine Receptor Antagonists
Thiazole and thiadiazole analogues have been developed as novel classes of adenosine antagonists, providing insights into receptor-ligand interactions. These findings support the exploration of similar compounds for their potential in treating conditions related to adenosine receptor activity (van Muijlwijk-Koezen et al., 2001).
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-6-4-14(5-7-15)19(26)25-21-24-18-16(8-9-17(18)29-21)20(27)23-12-13-3-2-10-22-11-13/h2-7,10-11,16H,8-9,12H2,1H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCIQOEEREKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892886.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)

![1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one](/img/structure/B2892895.png)


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2892899.png)

![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)

